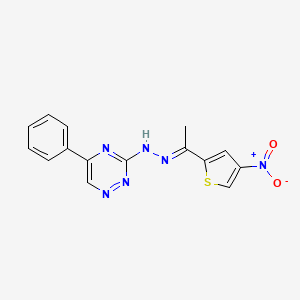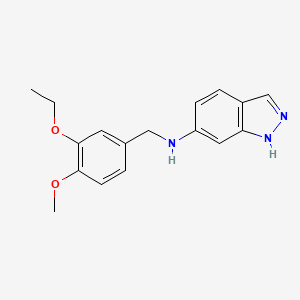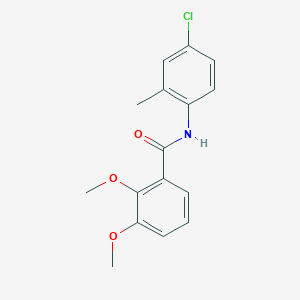
3,4-diethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as S 33084, is a compound that has been studied for its potential pharmacological properties. It is a member of the benzamide class of compounds and has been shown to have potential in the areas of pain management and addiction treatment.
Mécanisme D'action
The exact mechanism of action of S 33084 is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, the compound has been shown to interact with the dopamine and glutamate systems, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
Studies have shown that S 33084 has a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce pain sensitivity and increase pain tolerance. In addition, S 33084 has been shown to decrease drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of S 33084 is that it has shown potential as a non-opioid analgesic, which could be beneficial in the current opioid crisis. In addition, the compound has shown promise in the treatment of addiction, particularly in the areas of cocaine and nicotine addiction. However, there are also limitations to the use of S 33084 in lab experiments. For example, the compound has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on S 33084. One area of interest is the development of more potent and selective analogs of the compound, which could have improved pharmacological properties. In addition, further research is needed to fully understand the mechanism of action of S 33084, which could lead to the development of new treatments for pain and addiction. Finally, there is also potential for the use of S 33084 in other areas of medicine, such as the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of S 33084 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
S 33084 has been the subject of extensive scientific research, particularly in the areas of pain management and addiction treatment. Studies have shown that the compound has potential as a non-opioid analgesic, and may be effective in treating conditions such as neuropathic pain and inflammatory pain. In addition, S 33084 has been shown to have potential in the treatment of addiction, particularly in the areas of cocaine and nicotine addiction.
Propriétés
IUPAC Name |
3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-7-24-16-10-9-14(11-17(16)25-8-2)18(23)21-15-12-19(3,4)22-20(5,6)13-15/h9-11,15,22H,7-8,12-13H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZBSICIGBHWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)

![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)

![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)


